N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a sulfur-linked acetamide group, and a 2,5-difluorophenyl substituent. The sulfanyl bridge may influence binding kinetics by modulating electronic interactions with biological targets, such as kinases or receptors. Structural determination of such complex molecules often relies on crystallographic tools like SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule analysis .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4OS/c1-12-2-4-13(5-3-12)15-9-24-20-19(15)25-11-26-21(20)29-10-18(28)27-17-8-14(22)6-7-16(17)23/h2-9,11,24H,10H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKBOBXJVXVLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the difluorophenyl moiety and the pyrrolo[3,2-d]pyrimidine ring system are particularly noteworthy for their roles in modulating biological interactions.
-
Inhibition of Kinases :
- Similar compounds have been shown to inhibit various kinases involved in cancer progression. For example, inhibitors targeting MEK1/2 kinases have demonstrated effectiveness in reducing cell proliferation in acute leukemia cell lines at low concentrations .
- The compound's structure suggests potential interactions with kinase pathways, which could lead to reduced tumor growth and improved therapeutic outcomes.
- Antiproliferative Effects :
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and provides insights into the expected activity of this compound:
| Compound | Target | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| Compound A | MEK1/2 | Inhibition | MV4-11 | 0.3 |
| Compound B | p21-PAK | Inhibition | MOLM13 | 1.2 |
| N-(2,5-Difluorophenyl)-... | TBD | TBD | TBD | TBD |
Case Studies
- In Vivo Studies :
- Clinical Trials :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide exhibit potent anticancer properties. For instance:
- VEGFR-2 Inhibition : Studies have shown that related pyrrolo[2,3-d]pyrimidine derivatives effectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. These compounds have demonstrated significant potency compared to established inhibitors like semaxanib, with some derivatives being up to 100-fold more effective .
Mechanistic Insights
The mechanism of action for this class of compounds often involves the inhibition of multiple RTKs, which play crucial roles in cellular signaling pathways related to growth and survival. The presence of the sulfanyl group enhances the binding affinity to these targets .
Case Studies and Experimental Findings
Potential Therapeutic Uses
Given its structural features and biological activity, this compound may be explored for:
- Targeted Cancer Therapy : By specifically inhibiting RTKs involved in tumor growth and metastasis.
- Combination Therapies : Enhancing the efficacy of existing chemotherapeutic agents through synergistic effects.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Key comparisons include:
| Feature | Target Compound | Patent Compound 1 (EP 4 374 877 A2) | Patent Compound 2 (EP 4 374 877 A2) |
|---|---|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine | Pyrrolo[1,2-b]pyridazine | Pyrrolo[1,2-b]pyridazine |
| Substituents | 4-Methylphenyl, 2,5-difluorophenyl, sulfanyl acetamide | Trifluoromethyl, cyano, morpholin-4-ylethoxy | Cyano, trifluoromethyl, morpholin-4-ylethoxy |
| Key Functional Groups | Sulfanyl linker, difluorophenyl | Morpholine ether, trifluoromethyl | Cyano, trifluoromethyl |
| Hypothesized Bioactivity | Kinase inhibition (inferred from core similarity) | Likely oncology targets (e.g., kinase or protease inhibition) | Similar to Compound 1, with enhanced solubility from morpholine |
Key Differences :
- The target compound’s sulfanyl acetamide linker distinguishes it from the patent compounds’ morpholine ether and cyano groups, which may alter solubility and target affinity .
- The 2,5-difluorophenyl group in the target compound could confer metabolic stability compared to non-fluorinated analogs, while the trifluoromethyl groups in the patent compounds may enhance binding through hydrophobic interactions .
Pharmacopeial Analogues with Acetamide Moieties
The Pharmacopeial Forum (2017) lists amide-containing pyrrolidine/pyrimidine derivatives (e.g., compounds m, n, o). Comparisons include:
| Feature | Target Compound | Pharmacopeial Compound m |
|---|---|---|
| Backbone | Pyrrolo[3,2-d]pyrimidine | Tetrahydro-pyrimidinone |
| Substituents | 4-Methylphenyl, difluorophenyl | 2,6-Dimethylphenoxy, diphenylhexane |
| Functional Groups | Sulfanyl linker | Hydroxy, methylphenoxy |
| Potential Applications | Small-molecule therapeutics (e.g., kinase inhibitors) | Peptidomimetic or protease-targeted agents (inferred from stereochemistry) |
Key Insights :
- The pharmacopeial compounds prioritize stereochemical complexity (e.g., multiple chiral centers), unlike the target compound’s planar pyrrolopyrimidine core. This may impact bioavailability and synthetic feasibility .
- The hydroxy group in compound m could improve aqueous solubility relative to the target compound’s lipophilic methylphenyl group .
Hypothesized Structure-Activity Relationships (SAR)
- Fluorine Substitution: The 2,5-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated aryl groups, extending half-life .
- Sulfanyl vs.
- Core Rigidity : The pyrrolo[3,2-d]pyrimidine core’s planar structure may enhance stacking interactions with aromatic residues in enzyme active sites compared to flexible pyridazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
